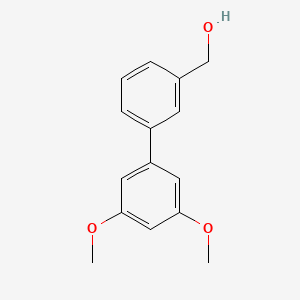

3-(3,5-Dimethoxyphenyl)benzyl alcohol

Description

Contextual Significance within Benzyl (B1604629) Alcohol Chemistry

Benzyl alcohol and its derivatives are fundamental building blocks in organic chemistry. The introduction of a second phenyl ring, creating a biphenyl (B1667301) methanol (B129727) structure like the one , significantly alters the molecule's spatial and electronic properties. This biaryl framework provides a more rigid and extended scaffold compared to simple benzyl alcohols. This structural rigidity is a key feature in the design of molecules intended to fit into specific biological binding sites, such as enzyme active sites or protein-protein interfaces.

Research into compounds with a similar o-(biphenyl-3-ylmethoxy)nitrophenyl core has shown their utility as inhibitors of the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) pathway, which is a key target in cancer immunotherapy. nih.gov In such contexts, the biphenyl methanol backbone serves as a rigid anchor, positioning other functional groups precisely to maximize interaction with the target protein. nih.gov The synthesis of these complex structures often relies on modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the central carbon-carbon bond between the two aryl rings. numberanalytics.comorganic-chemistry.org

Importance of Dimethoxyphenyl Moieties in Organic Synthesis

The dimethoxyphenyl moiety, specifically the 3,5-dimethoxy substitution pattern, plays a crucial role in modifying the properties of the parent molecule. Methoxy (B1213986) groups are electron-donating through resonance, which can influence the reactivity of the aromatic ring. In medicinal chemistry, the inclusion of methoxy groups is a common strategy to fine-tune a molecule's characteristics.

These groups can increase a compound's lipophilicity to a certain degree, which can affect its solubility and ability to cross cell membranes. Furthermore, the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors, providing additional points of interaction with biological targets. nih.gov The metabolic stability of a drug candidate can also be influenced by methoxy groups, as they can be sites for enzymatic modification (O-demethylation) by cytochrome P450 enzymes in the body. The specific 2,5-dimethoxy substitution pattern, for instance, is a well-known feature in various pharmacologically active compounds, where it has been shown to be critical for agonist potency at certain serotonin (B10506) receptors. nih.gov While the subject compound has a 3,5-dimethoxy pattern, the principle of using such substitutions to modulate biological activity and physicochemical properties remains a cornerstone of rational drug design.

Scope and Research Trajectories for the Compound

The primary research trajectory for (3',5'-dimethoxy-[1,1'-biphenyl]-3-yl)methanol and its close analogs lies in its application as a sophisticated building block in medicinal chemistry and materials science. The compound itself is not an end-product but a valuable intermediate.

The most promising area of research is in the development of small-molecule inhibitors for therapeutic targets. As demonstrated by related structures, the biphenyl methanol scaffold is effective for creating inhibitors of protein-protein interactions. nih.gov Future research would likely involve using (3',5'-dimethoxy-[1,1'-biphenyl]-3-yl)methanol as a starting material. Its benzyl alcohol group can be readily converted into other functionalities (e.g., an ether, ester, or aldehyde) to link it to other molecular fragments, while the dimethoxyphenyl ring can be further functionalized if needed. This allows for the systematic construction of a library of complex derivatives to be tested for biological activity against targets like PD-L1, as well as in other areas where the rigid biaryl structure is advantageous. nih.gov This modular approach is central to modern drug discovery, enabling chemists to explore a wide chemical space around a core scaffold to optimize potency and selectivity. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

[3-(3,5-dimethoxyphenyl)phenyl]methanol |

InChI |

InChI=1S/C15H16O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-4-11(6-12)10-16/h3-9,16H,10H2,1-2H3 |

InChI Key |

INYLEGYMDVUHLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CC(=C2)CO)OC |

Origin of Product |

United States |

Derivatization and Advanced Synthetic Transformations

Esterification and Etherification Reactions

The hydroxyl group of 3,5-Dimethoxybenzyl alcohol can be readily converted into esters and ethers, which are common derivatives in organic synthesis and serve as important intermediates and protecting groups.

Esterification: The formation of esters from 3,5-Dimethoxybenzyl alcohol can be achieved through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic approach. chemicalbook.com This equilibrium-driven reaction typically uses an excess of the alcohol or the removal of water to drive the reaction to completion. chemicalbook.com

Alternatively, coupling agents can be used to facilitate ester formation under milder conditions. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an effective condensing agent for the esterification of carboxylic acids with alcohols. nih.gov The reaction proceeds under weak basic conditions, offering a complementary method to the acidic Fischer esterification. nih.gov The Mitsunobu reaction, using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), provides another route to esters, particularly for substrates sensitive to other methods. sigmaaldrich.com

Etherification: The synthesis of ethers from 3,5-Dimethoxybenzyl alcohol is commonly performed via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Another efficient method for the chemoselective etherification of benzyl (B1604629) alcohols involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. youtube.com This method is particularly useful as it selectively targets benzylic hydroxyl groups in the presence of other types of alcohols. youtube.com Catalytic methods, such as using zeolites or platinum on carbon (Pt/C) and palladium on carbon (Pd/C) catalysts, can also facilitate the direct etherification of benzyl alcohols. byjus.comlibretexts.org

| Reaction Type | Reagents/Conditions | Product Type |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Benzyl Ester |

| DMTMM Coupling | Carboxylic Acid, DMTMM, N-Methylmorpholine | Benzyl Ester |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Benzyl Ether |

| TCT/DMSO Etherification | TCT, DMSO, Methanol or Ethanol | Benzyl Methyl/Ethyl Ether |

| Catalytic Etherification | Zeolite or Pt/C or Pd/C, Heat | Symmetric or Unsymmetric Benzyl Ether |

Halogenation for Activated Derivatives (e.g., 3,5-Dimethoxybenzyl bromide)

Conversion of the hydroxyl group into a halogen creates a highly reactive intermediate, 3,5-dimethoxybenzyl halide, which is an excellent electrophile for subsequent nucleophilic substitution reactions.

The most common halogenated derivative is 3,5-Dimethoxybenzyl bromide. nih.gov This compound is a valuable reagent for introducing the 3,5-dimethoxybenzyl moiety into various molecules. nih.gov The bromination of 3,5-Dimethoxybenzyl alcohol activates the benzylic position, making it susceptible to attack by a wide range of nucleophiles.

The synthesis of 3,5-Dimethoxybenzyl bromide from the corresponding alcohol is a standard transformation. A common laboratory method involves treating 3,5-Dimethoxybenzyl alcohol with phosphorus tribromide (PBr₃). This reaction is typically efficient for converting primary alcohols to alkyl bromides. Another approach involves using liquid bromine, sometimes in the presence of a catalyst, to achieve both bromination of the aromatic ring and the benzylic position, although selective benzylic bromination can be achieved under specific conditions. masterorganicchemistry.com For the related 3,4-dimethoxybenzyl alcohol, bromination with boron tribromide has also been reported to yield the corresponding benzyl bromide. unimi.it

| Starting Material | Reagent | Product |

| 3,5-Dimethoxybenzyl alcohol | Phosphorus tribromide (PBr₃) | 3,5-Dimethoxybenzyl bromide |

| 3,4-Dimethoxybenzyl alcohol | Boron tribromide (BBr₃) | 3,4-Dimethoxybenzyl bromide unimi.it |

Nucleophilic Substitution Reactions

Once activated, typically as a halide like 3,5-Dimethoxybenzyl bromide, the benzylic carbon is an excellent substrate for Sₙ2 reactions. A variety of nucleophiles can be employed to create new carbon-carbon and carbon-heteroatom bonds. Examples include the reaction with alkoxides to form ethers (as in the Williamson ether synthesis), with carboxylates to form esters, and with cyanide to form nitriles.

Furthermore, direct nucleophilic substitution of the benzylic alcohol is possible without prior conversion to a halide. Catalysis by a non-metallic Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), enables the direct formation of C-O, C-S, and C-C bonds from benzylic alcohols under mild conditions. wikipedia.org

Oxidation Reactions to Corresponding Carbonyl Compounds and Carboxylic Acids

The primary alcohol of 3,5-Dimethoxybenzyl alcohol can be oxidized to form either the corresponding aldehyde (3,5-dimethoxybenzaldehyde) or the carboxylic acid (3,5-dimethoxybenzoic acid), depending on the oxidant and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to the carboxylic acid. wikipedia.org Catalytic methods using bimetallic Au/Pd catalysts have also been shown to be effective for the selective oxidation of substituted benzyl alcohols to their corresponding aldehydes under base-free conditions. unimi.it

Reduction Reactions to Hydrocarbon Analogues

The complete removal of the hydroxyl group to yield the corresponding hydrocarbon, 1,3-dimethoxy-5-methylbenzene, is a key transformation. While direct deoxygenation of the alcohol can be challenging, it is often accomplished via a two-step process. First, the alcohol is converted to a more reactive derivative, such as a tosylate or a halide (e.g., 3,5-dimethoxybenzyl bromide). This intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Alternatively, the alcohol can be oxidized to the aldehyde, which can then be reduced to the alkane using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). organic-chemistry.orgku.eduresearchgate.net These methods are particularly effective for aryl ketones and aldehydes. organic-chemistry.orgresearchgate.net Modern methods, such as catalytic hydrodeoxygenation using palladium catalysts, also provide a route for the conversion of benzyl alcohols to their corresponding hydrocarbons. A synthetic route to produce 1,3-dimethoxy-5-methylbenzene from orcinol (B57675) via methylation has also been reported.

Cyanation Reactions

The introduction of a nitrile group (-CN) via cyanation of 3,5-Dimethoxybenzyl alcohol or its derivatives yields 3,5-dimethoxybenzyl cyanide. This nitrile is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

One common method involves converting the alcohol to 3,5-dimethoxybenzyl chloride or bromide, followed by a nucleophilic substitution with a cyanide salt like sodium or potassium cyanide. More recently, direct cyanation methods have been developed. A boron Lewis acid-catalyzed approach allows for the direct cyanation of benzyl alcohols using an isonitrile as a safer cyanide source. Another modern approach employs a combination of photoredox and copper catalysis for the deoxygenative cyanation of benzyl alcohols. ku.edu

Synthesis of Complex Organic Molecules Incorporating the 3,5-Dimethoxyphenylbenzyl Moiety

The 3,5-dimethoxyphenylbenzyl scaffold, derived from 3-(3,5-Dimethoxyphenyl)benzyl alcohol, serves as a versatile and strategic building block in the synthesis of a wide array of complex organic molecules. Its unique electronic and structural properties, characterized by the meta-disposed methoxy (B1213986) groups, make it a valuable precursor for natural products and pharmacologically significant compounds. This section explores its application in the construction of resveratrol (B1683913), naphthyridines, triarylmethanes, and benzyltetrahydroisoquinoline alkaloids.

The 3,5-dimethoxyphenyl structural unit is central to the A ring of resveratrol (3,5,4′-trihydroxy-trans-stilbene), a naturally occurring stilbenoid with significant biological interest. nih.gov Consequently, this compound and its direct derivatives are logical and frequently employed starting materials for the total synthesis of resveratrol and its analogs. academie-sciences.frwikipedia.org

A predominant synthetic strategy involves converting the benzyl alcohol into a more reactive intermediate suitable for carbon-carbon bond formation to create the stilbene (B7821643) bridge. One common pathway is the conversion of the alcohol to 3,5-dimethoxybenzyl bromide. academie-sciences.frorganic-chemistry.org This bromide can then be used to form a phosphonate (B1237965) ester, such as diethyl (3,5-dimethoxybenzyl)phosphonate, via the Arbuzov reaction. academie-sciences.fr Subsequent reaction of this phosphonate with a 4-hydroxybenzaldehyde (B117250) derivative (or its protected form, like 4-methoxybenzaldehyde) under the conditions of the Horner-Wadsworth-Emmons or Wittig reaction yields the trimethoxy-protected resveratrol skeleton. academie-sciences.fr The final step involves the demethylation of the hydroxyl groups, typically using a strong Lewis acid like boron tribromide (BBr₃), to furnish resveratrol. academie-sciences.fr

An alternative approach utilizes the 3,5-dimethoxybenzyl bromide to form a Grignard reagent, 3,5-dimethoxybenzyl magnesium bromide. organic-chemistry.org This nucleophilic reagent can then undergo addition to an anisaldehyde (4-methoxybenzaldehyde), followed by dehydration of the resulting diaryl alcohol to generate the stilbene double bond. organic-chemistry.org Final demethylation then yields the target resveratrol molecule. organic-chemistry.org

A patented method describes the initial chlorination of 3,5-dimethoxybenzyl alcohol using concentrated hydrochloric acid to yield 3,5-dimethoxybenzyl chloride. wikipedia.org This chloride is then reacted with trimethyl phosphite (B83602) to produce a phosphonate intermediate, which undergoes a reaction with anisaldehyde to form (E)-3,4′,5-trimethoxystilbene. wikipedia.org The synthesis is completed by demethylation with aluminum trichloride (B1173362). wikipedia.org

Table 1: Comparison of Synthetic Routes to Resveratrol from 3,5-Dimethoxybenzyl Alcohol Derivatives

| Route | Key Intermediate | Key Reaction | Reagents for C-C Bond Formation | Demethylation Agent | Reference(s) |

| Route A | 3,5-Dimethoxybenzylphosphonate | Horner-Wadsworth-Emmons | 4-Methoxybenzaldehyde, Base | Boron tribromide (BBr₃) | academie-sciences.fr |

| Route B | 3,5-Dimethoxybenzyl Magnesium Bromide | Grignard Reaction | 4-Methoxybenzaldehyde | Aluminum trichloride (AlCl₃) | organic-chemistry.org |

| Route C | 3,5-Dimethoxybenzyl Chloride | Wittig-type Reaction | Anisaldehyde, Base | Aluminum trichloride (AlCl₃) | wikipedia.org |

The 3,5-dimethoxyphenylbenzyl moiety has been successfully incorporated into complex heterocyclic systems such as naphthyridines, which are scaffolds of interest in medicinal chemistry. Research has demonstrated the synthesis of 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines. buchler-gmbh.com

The key synthetic step involves a condensation reaction between a phenylacetonitrile (B145931) derivative and a diaminonicotinaldehyde. Specifically, 3,5-dimethoxyphenylacetonitrile (B135023) is reacted with 4,6-diaminonicotinaldehyde. This reaction constructs the pyridone ring fused to the existing pyridine (B92270) of the nicotinaldehyde, directly installing the 3,5-dimethoxyphenyl group at the 3-position of the newly formed 1,6-naphthyridine (B1220473) core. buchler-gmbh.com This method provides a direct and efficient route to highly functionalized naphthyridines, where the dimethoxyphenyl group plays a crucial role in modulating the biological activity of the final compound, for instance, as a selective inhibitor of the FGF receptor-1 tyrosine kinase. buchler-gmbh.com

Table 2: Synthesis of 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine

| Reactant 1 | Reactant 2 | Reaction Type | Product | Significance | Reference(s) |

| 3,5-Dimethoxyphenylacetonitrile | 4,6-Diaminonicotinaldehyde | Condensation/Cyclization | 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine | Direct incorporation of the moiety into a biologically relevant heterocyclic scaffold. | buchler-gmbh.com |

Triarylmethanes (TAMs) are a class of compounds with diverse applications, from dyes to functional materials and pharmacophores. The synthesis of TAMs can be achieved through the acid-catalyzed Friedel-Crafts alkylation of arenes with benzyl alcohols. academie-sciences.frajol.info In this context, this compound can serve as a key precursor for the construction of unsymmetrical triarylmethanes.

The general strategy involves the reaction of the benzyl alcohol with two equivalents of an electron-rich aromatic compound under acidic conditions. The acid catalyst, such as silica (B1680970) sulfuric acid or P₂O₅ supported on alumina, protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to generate a stabilized benzylic carbocation. academie-sciences.frajol.info This electrophilic intermediate is then attacked by an electron-rich arene in a classic Friedel-Crafts alkylation. Given that the starting alcohol already contains one phenyl ring, this reaction with another arene (which can be the same or different from the first) leads to the formation of a triarylmethane structure.

For instance, reacting this compound with an arene like 1,3-dimethoxybenzene (B93181) in the presence of a suitable acid catalyst would be expected to yield a highly functionalized triarylmethane bearing multiple methoxy substituents. The reaction conditions are typically mild, and solvent-free methods have been developed to enhance the environmental viability of the process. academie-sciences.fr

Benzyltetrahydroisoquinoline (BTIQ) alkaloids represent a large and structurally diverse family of natural products with a wide range of pharmacological properties. nih.gov The core structure of these molecules is typically assembled using two key synthetic strategies: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. wikipedia.orgjk-sci.com this compound is a valuable starting material as it can be converted into the essential precursors required for both of these powerful cyclization reactions.

Bischler-Napieralski Route: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅. wikipedia.orgorganic-chemistry.org To utilize this route, this compound is first oxidized to the corresponding (3,5-dimethoxyphenyl)acetic acid. This acid is then coupled with a suitable phenethylamine (B48288) derivative (e.g., homoveratrylamine) to form the necessary N-acyl-β-phenethylamine precursor. Treatment of this amide with a condensing agent induces an electrophilic aromatic substitution, where the electron-rich phenethylamine ring attacks the activated carbonyl carbon, leading to the formation of a 3,4-dihydroisoquinoline. Subsequent reduction of the imine bond yields the final benzyltetrahydroisoquinoline alkaloid. nih.gov

Pictet-Spengler Route: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com For this pathway, this compound is oxidized to (3,5-dimethoxyphenyl)acetaldehyde. This aldehyde is then reacted with a phenethylamine, such as dopamine (B1211576) or homoveratrylamine, in the presence of acid. mdpi.com An initial condensation forms an imine, which is then protonated to generate a reactive iminium ion. The electron-rich aromatic ring of the phenethylamine then attacks the iminium carbon in an intramolecular electrophilic substitution to form the tetrahydroisoquinoline core in a single, often stereoselective, step. wikipedia.orgnih.gov The presence of electron-donating groups, such as the methoxy groups on the benzyl moiety, facilitates this cyclization. commonorganicchemistry.com

Table 3: Precursors from this compound for BTIQ Synthesis

| Named Reaction | Required Precursor | Synthesis from Benzyl Alcohol | Coupling Partner | Reference(s) |

| Bischler-Napieralski | (3,5-Dimethoxyphenyl)acetic acid | Oxidation (e.g., with KMnO₄, PCC) | Phenethylamine derivative | wikipedia.orgorganic-chemistry.orgnih.gov |

| Pictet-Spengler | (3,5-Dimethoxyphenyl)acetaldehyde | Oxidation (e.g., with PCC, Swern) | Phenethylamine derivative | wikipedia.orgjk-sci.commdpi.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) analysis of 3,5-Dimethoxybenzyl alcohol provides specific information about the hydrogen atoms within the molecule, confirming the placement of substituents on the aromatic rings and the structure of the benzylic alcohol moiety. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals for 3,5-Dimethoxybenzyl alcohol are observed at distinct chemical shifts (δ).

The two protons on the dimethoxy-substituted phenyl ring appear as a doublet, while the single proton between the methoxy (B1213986) groups shows as a triplet. The benzylic methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group typically present as a singlet, and the protons of the two methoxy groups also yield a sharp singlet. The hydroxyl proton often appears as a broad singlet, its position variable depending on concentration and solvent.

¹H NMR Data for 3,5-Dimethoxybenzyl alcohol in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (2H) | ~6.49 | d |

| Aromatic H (1H) | ~6.36 | t |

| CH₂ (Benzylic) | ~4.57 | s |

| OCH₃ (6H) | ~3.76 | s |

| OH (1H) | ~2.43 | br s |

Data sourced from spectral information. chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in 3,5-Dimethoxybenzyl alcohol gives a distinct signal, confirming the connectivity of the phenyl rings and the positions of the methoxy and hydroxymethyl substituents.

The spectrum shows signals for the quaternary carbons, the methoxy carbons, the benzylic carbon, and the various aromatic carbons, each at a characteristic chemical shift. For instance, the carbons bearing the methoxy groups are significantly shifted downfield compared to the other aromatic carbons.

¹³C NMR Data for 3,5-Dimethoxybenzyl alcohol in DMSO

| Assignment | Chemical Shift (ppm) |

|---|---|

| C-O (Aromatic) | ~160.6 |

| C-C (Aromatic Quaternary) | ~144.1 |

| CH (Aromatic) | ~104.7 |

| CH (Aromatic) | ~99.3 |

| CH₂OH (Benzylic) | ~63.8 |

| OCH₃ | ~55.0 |

Data interpreted from graphical representations of spectra. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of 3,5-Dimethoxybenzyl alcohol reveals key vibrational frequencies that correspond to its specific functional groups. A prominent broad absorption band is observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings and the methoxy groups are typically seen around 3000-2800 cm⁻¹. Furthermore, strong absorptions corresponding to C-O stretching of the ether and alcohol groups appear in the fingerprint region, between 1300 and 1000 cm⁻¹. nih.gov

In addition to traditional FTIR, other IR techniques offer further insight. Attenuated Total Reflectance (ATR)-IR allows for the analysis of the solid sample directly without extensive preparation, providing data on the fundamental vibrations. nih.gov Vapor phase IR spectroscopy measures the compound in the gaseous state. The data from these techniques are largely consistent with standard FTIR, confirming the presence of the hydroxyl, methoxy, and aromatic functionalities. nih.gov

Key IR Absorption Bands for 3,5-Dimethoxybenzyl alcohol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3400-3200 (broad) |

| Aromatic/Aliphatic | C-H Stretch | 3000-2800 |

X-ray Diffraction Studies

X-ray diffraction techniques are used to determine the atomic and molecular structure of a crystal. The crystalline nature of a solid compound allows for the diffraction of X-rays in a specific pattern, which can be used to deduce the arrangement of atoms within the crystal lattice.

Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The sample is exposed to X-rays, and the resulting diffraction pattern is recorded and compared to known standards.

While specific PXRD data for 3-(3,5-Dimethoxyphenyl)benzyl alcohol is not widely published, studies on closely related compounds, such as 3,5-dimethoxybenzyl bromide, demonstrate the utility of this technique. cardiff.ac.uk For such compounds, PXRD has been used to determine the crystal structure, including space group and unit cell parameters, through methods like the direct-space Genetic Algorithm followed by Rietveld refinement. cardiff.ac.uk These analyses reveal significant differences in the solid-state structures of closely related molecules, highlighting the impact of minor functional group changes on the crystal packing. cardiff.ac.uk Similar studies on this compound would provide crucial information about its solid-state conformation and intermolecular interactions.

Chromatographic Purity and Separation Methods

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. High-performance liquid chromatography is particularly well-suited for the analysis of benzyl (B1604629) alcohol derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of chemical compounds. For this compound, reverse-phase HPLC (RP-HPLC) is a common method of choice. sielc.comsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com

Analytical HPLC is used to determine the purity of the compound, with the area of the peak corresponding to its concentration. The method can be optimized by adjusting the mobile phase composition, flow rate, and column type to achieve the best separation from any impurities. For mass spectrometry detection, a volatile acid like formic acid is often added to the mobile phase to facilitate ionization. sielc.comsielc.com

This analytical method can be scaled up to preparative HPLC for the purification of larger quantities of the compound. sielc.comchromatographyonline.com In preparative HPLC, larger columns and higher flow rates are used to isolate the desired compound from a crude reaction mixture. chromatographyonline.com The collected fractions containing the pure compound can then be evaporated to yield the purified solid.

Table 3: Typical HPLC Parameters for the Analysis of Benzyl Alcohol Derivatives

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 or Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile and water gradient sielc.com |

| Modifier | Phosphoric acid or formic acid (for MS compatibility) sielc.com |

Computational Chemistry and Theoretical Investigations

Molecular Mechanics (MM+) and Semi-Empirical Molecular Orbital Theory for Structure Optimization

Molecular Mechanics (MM+) and semi-empirical molecular orbital theories are foundational computational methods for predicting the three-dimensional geometry of molecules. tau.ac.il These approaches are generally less computationally demanding than higher-level theories, making them suitable for initial structure optimization and conformational analysis of medium-sized organic molecules. tau.ac.ilwustl.edu

For a molecule like 3-(3,5-Dimethoxyphenyl)benzyl alcohol, the MM+ force field would be employed to calculate the steric energy of the molecule, arising from bond stretching, angle bending, torsional strains, and van der Waals interactions. The goal is to find the minimum energy conformation, which corresponds to the most stable arrangement of the atoms in space.

Semi-empirical methods, such as AM1, PM3, or MNDO, would provide a quantum mechanical approximation of the molecule's electronic structure. wustl.edu These methods use parameters derived from experimental data to simplify the complex calculations of molecular orbitals. tau.ac.ilwustl.edu For this compound, a semi-empirical approach would yield information about the optimized geometry, heat of formation, and dipole moment. While no specific studies employing these methods on the title compound are available, it is a standard preliminary step in computational analysis.

A hypothetical application of these methods would involve systematically rotating the single bonds—specifically the C-C bond connecting the two phenyl rings and the C-O bond of the benzyl (B1604629) alcohol moiety—to map the potential energy surface and identify the global and local energy minima.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, particularly for studying the electronic properties of molecules. researchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction. windows.net A study on novel dimethoxybenzene derivatives utilized DFT to analyze electronic properties, which provides a relevant framework for understanding this compound. researchgate.net

In a typical DFT study on this compound, a functional such as B3LYP would be paired with a basis set like 6-31G* or larger to optimize the geometry and calculate various electronic descriptors. windows.netaun.edu.egnih.gov These calculations can provide a detailed picture of the electron distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.net The MEP, for instance, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the methoxy (B1213986) and alcohol groups would be expected to be regions of negative potential, while the hydroxyl proton would be a site of positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | Negative value in eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Positive value in eV | Correlates with chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require a specific computational study.

Analysis of Molecular Orbitals and Reactivity Prediction

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. The energy of the LUMO is related to the electron affinity and signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy groups. The LUMO, conversely, might be distributed over the benzyl alcohol ring system. The precise distribution would be influenced by the dihedral angle between the two aromatic rings.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Trend |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate to high |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate |

| Chemical Softness (S) | 1/(2η) | Moderate |

| Electrophilicity Index (ω) | χ²/(2η) | Moderate |

Note: These trends are predicted based on the general properties of aromatic alcohols and ethers.

Conformational Analysis and Steric Hindrance Studies

The flexibility of this compound is primarily due to the rotational freedom around the single bonds connecting the two phenyl rings and the C-C-O-H dihedral of the alcohol group. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The rotation around the bond linking the two aromatic rings will be subject to steric hindrance between the ortho-hydrogens of the benzyl ring and the substituents on the dimethoxyphenyl ring. This will likely result in a twisted conformation being more stable than a planar one. Similarly, the orientation of the hydroxyl group relative to the benzyl ring will have multiple energy minima.

While specific studies on this compound are lacking, research on benzyl alcohol itself reveals a complex potential energy surface with multiple stable conformers. The presence of the bulky 3,5-dimethoxyphenyl substituent is expected to increase the steric hindrance and influence the preferred conformations. Computational methods can map this potential energy surface by systematically varying the key dihedral angles and calculating the corresponding energy.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking in related systems)

The intermolecular forces that govern the interactions of this compound with itself and with other molecules are crucial for understanding its physical properties and its behavior in a biological or material context. The primary intermolecular interactions for this compound are expected to be hydrogen bonding and π-π stacking.

The hydroxyl group of the benzyl alcohol moiety is a classic hydrogen bond donor and acceptor. This allows the molecules to form hydrogen-bonded chains or cyclic structures. The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors.

The two aromatic rings provide the basis for π-π stacking interactions. rsc.orgnih.gov These interactions can occur in a face-to-face or edge-to-face arrangement. The electron-rich nature of the 3,5-dimethoxyphenyl ring, due to the methoxy groups, would influence the nature of these π-π interactions. Studies on similar aromatic systems have shown that these interactions are significant in determining the crystal packing and self-assembly of molecules. aun.edu.egresearchgate.netnih.govstfc.ac.uk The interplay between hydrogen bonding and π-π stacking will ultimately dictate the supramolecular architecture of this compound in the solid state. rsc.org

Research Applications in Materials Science and Specialized Organic Chemistry

Role as a Precursor in Dendrimer Synthesis and Macromolecular Architectures

3,5-Dimethoxybenzyl alcohol serves as a fundamental starting material in the construction of dendrimers and other complex macromolecular structures. chemdad.comnbinno.com Dendrimers are highly branched, monodisperse polymers with a well-defined, three-dimensional architecture that has garnered significant interest for applications ranging from drug delivery to catalysis.

The utility of 3,5-Dimethoxybenzyl alcohol in this field stems from its role as a dendritic building block. chemdad.com Synthetic chemists utilize its structure to create the repeating branching units, often referred to as dendrons. The synthesis can proceed through two main strategies:

Divergent Synthesis: This method begins with a central core molecule, and successive generations of branching units are added radially outwards. The 3,5-dimethoxybenzyl moiety can be part of these branching units, with the alcohol function serving as a point for further chemical modification and attachment of the next layer.

Convergent Synthesis: In this approach, the dendritic "wedges" (dendrons) are constructed first, starting from what will be the periphery of the final molecule, and are then attached to a central core in the final step. 3,5-Dimethoxybenzyl alcohol can function as the focal point of these dendrons, where the alcohol group is the site of attachment to the core.

The resulting dendrimers possess a high density of functional groups on their surface, a property dictated by the exponential growth of branches in each generation. The incorporation of the 3,5-dimethoxybenzyl unit influences the physical and chemical properties of the dendrimer, such as its solubility and thermal stability.

Development of Novel Organic Reagents and Synthetic Building Blocks

The molecular structure of 3,5-Dimethoxybenzyl alcohol makes it an ideal synthetic building block for creating more complex organic molecules. chemdad.com Its utility is derived from two key features: the reactive primary alcohol and the activated aromatic ring.

The hydroxyl (-OH) group can be readily converted into a variety of other functional groups. For instance, it can be oxidized to form 3,5-dimethoxybenzaldehyde, halogenated to produce 3,5-dimethoxybenzyl halides, or transformed into an ether or ester. This functional group flexibility allows chemists to integrate the 3,5-dimethoxyphenyl motif into a wide array of molecular targets.

The benzene ring is activated by the two electron-donating methoxy (B1213986) (-OCH₃) groups at the meta positions. This electronic enrichment facilitates electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic core. This dual reactivity—at the benzylic position and on the aromatic ring—establishes 3,5-Dimethoxybenzyl alcohol as a versatile scaffold in multi-step organic synthesis. It is frequently listed by chemical suppliers under categories such as "Building Blocks for Dendrimers" and "Functional Materials". chemdad.com

Contributions to Fine Chemical Synthesis

In the realm of fine chemical synthesis, 3,5-Dimethoxybenzyl alcohol is a recognized intermediate for producing high-value compounds, including biologically active molecules. chemdad.com A prominent example of its application is in the synthesis of Resveratrol (B1683913) and its analogs. chemdad.comnbinno.com Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol known for its antioxidant properties.

Synthetic routes to Resveratrol often employ 3,5-Dimethoxybenzyl alcohol as a precursor for one of the aromatic rings. A common strategy is the Wittig reaction or the Horner-Wadsworth-Emmons reaction, where the alcohol is first converted into a phosphonium salt or a phosphonate (B1237965) ester. This reagent, containing the characteristic 3,5-dimethoxybenzyl structure, is then reacted with a benzaldehyde derivative (such as 4-hydroxybenzaldehyde) to form the stilbene (B7821643) backbone. The final step typically involves the demethylation of the methoxy groups to yield the desired polyphenol.

| Precursor Compound | Synthetic Target | Key Transformation |

| 3,5-Dimethoxybenzyl alcohol | Resveratrol | Wittig or Horner-Wadsworth-Emmons reaction |

| 3,5-Dimethoxybenzyl alcohol | Dendrimers | Convergent/Divergent synthesis |

| 3,5-Dimethoxybenzyl alcohol | Polymer-supported reagents | Immobilization onto a polymer backbone |

Exploration in Polymer Science

The application of 3,5-Dimethoxybenzyl alcohol and its derivatives is an area of active exploration in polymer science. Its classification as a raw material for polymers by chemical suppliers indicates its use in this field. cymitquimica.com Research into structurally similar compounds demonstrates how this class of molecule can be integrated into polymeric materials.

One area of application is in the development of polymer-supported reagents for solid-phase organic synthesis. For example, methodologies exist for synthesizing polymer resins where benzyl (B1604629) alcohol derivatives are immobilized on a polymer backbone, such as Merrifield resin. ias.ac.in These functionalized polymers act as solid supports onto which other molecules can be attached, modified, and subsequently cleaved. The dimethoxybenzyl structure can offer advantages in terms of reaction kinetics and cleavage conditions.

Furthermore, the dimethoxy-aryl motif is of significant interest for creating functional polymers with specific properties. Research on related structures, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, shows that they can be used to synthesize electroactive polymeric compounds. kashanu.ac.ir By analogy, 3,5-Dimethoxybenzyl alcohol represents a potential monomer for producing polymers where the electron-rich aromatic side chains can impart desirable thermal or electronic characteristics to the bulk material.

Potential in Creating Materials with Specific Electronic or Photonic Characteristics

The inherent electronic nature of the 3,5-Dimethoxybenzyl alcohol structure provides a foundation for its use in the development of advanced functional materials. chemdad.com The aromatic ring, enriched with electron-donating methoxy groups, is a chromophore that interacts with light and can participate in electronic conjugation. When these units are systematically assembled into larger, well-defined structures like dendrimers or conjugated polymers, the resulting materials can exhibit tailored electronic or photonic properties.

Polymers derived from related building blocks, such as 3,3'-dimethoxybiphenyl, have been investigated specifically for their potential as electroactive organic materials. kashanu.ac.ir This suggests that incorporating the 3,5-dimethoxyphenyl moiety into a polymer backbone could be a viable strategy for creating materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-rich nature of the ring can enhance properties like charge transport or luminescence. The precise, controllable architecture of dendrimers synthesized from 3,5-Dimethoxybenzyl alcohol also makes them model systems for studying energy transfer and light-harvesting processes, which are critical for photonic device applications.

Based on a comprehensive review of scientific literature, there is currently insufficient specific data available for the chemical compound 3-(3,5-Dimethoxyphenyl)benzyl alcohol to fully address the detailed outline on its synthetic applications in biomedical research.

The available research predominantly focuses on a structurally related but different compound, 3,5-Dimethoxybenzyl alcohol . This compound serves as a well-documented intermediate in the synthesis of various pharmaceutical compounds, most notably resveratrol and its analogs, which are known for their potential antioxidant and anti-inflammatory properties nbinno.com.

Synthetic chemistry literature describes general methodologies, such as the Wittig reaction and its variations (like the Wittig-Horner or Horner-Wadsworth-Emmons reactions), which utilize benzyl alcohol derivatives to produce stilbenes—a class of compounds with significant biological activities nih.govthepharmajournal.com. In these pathways, a benzyl alcohol is typically converted into a more reactive species like a benzyl halide (chloride or bromide) and then to a phosphonium salt or a phosphonate ester nih.govfu-berlin.de. This intermediate then reacts with an aldehyde to form the characteristic double bond of the stilbene backbone. While it is chemically plausible that this compound could serve as a precursor in similar synthetic routes to create complex biphenyl-stilbene hybrid molecules, specific examples, detailed research findings, or structure-activity relationship (SAR) studies originating from this particular compound are not documented in the provided search results.

Similarly, there is no specific information regarding the participation of this compound in enzyme-catalyzed reactions. Research on enzymatic reactions with related structures, such as the oxidation of methoxy-substituted benzyl alcohols or the kinetic resolution of other benzyl alcohols, exists but does not specifically involve this compound researchgate.netscielo.br.

Due to the lack of direct research on This compound concerning its role as a pharmaceutical intermediate, its use in designing bioactive compounds, its contributions to SAR studies, or its involvement in enzymatic reactions, it is not possible to generate the requested detailed article.

Future Directions and Emerging Research Avenues

Innovations in Sustainable and Green Synthetic Pathways

The synthesis of biphenyl (B1667301) derivatives has traditionally relied on methods that may involve harsh conditions or environmentally persistent reagents. nih.govyoutube.com Future research will undoubtedly focus on developing greener, more sustainable synthetic routes to 3-(3,5-Dimethoxyphenyl)benzyl alcohol.

A primary focus will be the optimization of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming the C-C bond between the two phenyl rings. nih.govrsc.org Innovations in this area would involve:

Green Solvents: Replacing traditional solvents like carbon tetrachloride, which is toxic, with environmentally benign alternatives. youtube.com Research into using water, or biodegradable solvents like acetic acid, could significantly reduce the environmental impact of the synthesis. youtube.com

Catalyst Efficiency: Developing highly efficient and reusable catalysts. This could involve using palladium nanoparticles immobilized on a solid support, which simplifies purification and allows the catalyst to be recovered and reused, lowering costs and waste. acs.org

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. youtube.com This minimizes the generation of wasteful byproducts. For instance, moving away from reactions that create large inorganic salt byproducts is a key goal in green chemistry.

A comparative table of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthetic Approach | Green Synthetic Innovation |

| Solvent | Carbon Disulfide, Carbon Tetrachloride nih.govyoutube.com | Water, Acetic Acid, Supercritical CO₂ |

| Catalyst | Homogeneous catalysts (e.g., Pd(PPh₃)₄) | Heterogeneous/Immobilized Pd catalysts, Copper catalysts nih.gov |

| Byproducts | Stoichiometric inorganic salts, organic waste | Minimal byproducts, recyclable components |

| Energy Input | Often requires high temperatures (reflux) nih.gov | Microwave-assisted synthesis, lower reaction temperatures |

Exploration of Novel Derivatization Routes for Enhanced Functionality

The benzyl (B1604629) alcohol group in this compound is a prime site for chemical modification, allowing for the creation of a library of new compounds with potentially enhanced properties. Derivatization can convert the relatively simple alcohol into a wide range of functional groups. nih.govnih.gov

Future research will likely explore several derivatization pathways:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Reacting it with various acid chlorides or alkyl halides can introduce new functionalities. scirp.org This could be used to tune the molecule's solubility, electronic properties, or biological activity.

Conversion to Halides: The alcohol can be converted to a benzyl halide, which is a versatile intermediate for further nucleophilic substitution reactions, enabling the introduction of nitrogen, sulfur, or other carbon-based groups.

Oxidation: Controlled oxidation of the benzyl alcohol can yield the corresponding aldehyde or carboxylic acid, creating new molecules with different chemical reactivity and potential applications as synthetic building blocks.

These derivatization strategies allow for the systematic modification of the compound's structure to optimize it for specific applications. A study on chiral benzyl alcohols demonstrated that derivatization with various acid chlorides could produce a range of esters, which was crucial for their chromatographic separation and analysis. scirp.orgscirp.org A similar approach could be applied to this compound to create a diverse set of molecules for screening.

| Derivatization Agent | Resulting Functional Group | Potential Application |

| Perfluorooctanoyl chloride nih.gov | Perfluoroalkyl Ester | Enhanced detection in GC-MS analysis, lipophilicity modification |

| N-(3,5-dinitrobenzoyl)-D-phenylglycine scirp.org | Chiral Ester | Enantiomeric separation, chiral recognition studies |

| Diphenyl phosphoryl azide (B81097) (DPPA) researchgate.net | Azide | Precursor for amines via reduction, click chemistry reactions |

| Thionyl Chloride | Benzyl Chloride | Versatile intermediate for further nucleophilic substitutions |

Advancements in High-Throughput Screening for Material and Synthetic Applications

High-throughput screening (HTS) is a research paradigm that enables the rapid testing of massive numbers of samples for a specific property. nist.govresearchgate.net This methodology will be crucial for efficiently exploring the potential of this compound and its derivatives.

For material applications , a library of derivatives created via the routes described in section 8.2 could be synthesized in parallel using automated, miniaturized techniques, such as 96-well plates. acs.org These libraries could then be rapidly screened for properties relevant to electronic or optical materials, such as fluorescence, conductivity, or thermal stability. This approach allows researchers to explore a vast chemical space quickly to identify "hits" with desirable characteristics. youtube.com

For synthetic applications , HTS can be used to dramatically accelerate the optimization of reaction conditions. acs.org Instead of running single experiments to find the best catalyst, solvent, or temperature, a grid of experiments can be run simultaneously in a microtiter plate format. Each well would contain a slightly different combination of reagents or conditions, and fast analytical techniques would be used to determine the yield and purity in each case. This allows for the rapid identification of optimal synthetic conditions, saving time and precious starting materials. acs.org

| HTS Application | Objective | Methodology | High-Throughput Measurement |

| Material Discovery | Identify derivatives with novel optical properties. | Synthesize a library of esters and ethers in a 96-well plate. | Automated fluorescence/luminescence plate reader. |

| Synthetic Optimization | Find the optimal catalyst for a cross-coupling reaction. | Array of reactions with different palladium catalysts and ligands. | Rapid LC-MS or GC-MS analysis of each well for product yield. |

| Biomaterial Screening | Test for antioxidant or cellular activity. | Array of derivatives incubated with cellular models. | Automated microscopy, cell viability assays (e.g., FMAT). researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by providing powerful predictive tools. nih.govresearchgate.net These technologies can dramatically speed up the discovery and development process for compounds like this compound.

Key applications include:

Retrosynthesis Prediction: AI programs can analyze a target molecule and propose multiple synthetic pathways to create it, often identifying novel or more efficient routes than those conceived by human chemists. nih.govjrfglobal.com For this compound, an AI could suggest optimal ways to construct the biphenyl core and introduce the functional groups based on a vast database of known chemical reactions.

Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of experimental results to predict the outcome and yield of a reaction under specific conditions. researchgate.neteurekalert.org This allows researchers to virtually screen different catalysts, reagents, and conditions to identify the most promising ones before heading to the lab, saving significant time and resources. ibm.com

In Silico Compound Design: AI can be used to design new derivatives of this compound with specific, desired properties. By learning the relationship between chemical structure and function, an ML model could suggest modifications to the parent molecule to enhance a particular attribute, such as its antioxidant potential or its performance in an organic light-emitting diode (OLED). This integration of data-driven algorithms with chemical intuition promises to accelerate research and lead to innovative solutions. researchgate.net

The fusion of these computational tools with practical laboratory work represents the future of chemical synthesis and materials discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.